Terfenadine mechanism of action on hERG channels
Terfenadine mechanism of action on hERG channels
An In-depth Technical Guide: The Mechanism of Action of Terfenadine on hERG Channels
Abstract
Terfenadine, a non-sedating antihistamine, was withdrawn from the market due to its association with a rare but life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP), which is a result of QT interval prolongation.[1][2] Subsequent research revealed that the primary molecular target responsible for this cardiotoxicity is the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3][4] This technical guide provides a comprehensive overview of the mechanism by which terfenadine blocks the hERG channel, detailing the molecular interactions, binding kinetics, and key experimental methodologies used to elucidate this action. It serves as a resource for researchers, scientists, and drug development professionals involved in cardiovascular safety pharmacology and ion channel research.
The Molecular Basis of Terfenadine's hERG Blockade
The hERG channel is critical for the rapid component of the delayed rectifier potassium current (IKr), which plays a pivotal role in the repolarization phase of the cardiac action potential.[2] Terfenadine is a potent, direct blocker of the hERG channel, with its action being the primary explanation for the acquired long QT syndrome observed in some patients.[2][3]
State-Dependent Binding and Channel Trapping
Terfenadine exhibits a classic open-channel block mechanism.[5][6] This means the drug can only access its binding site when the channel is in the open conformation. The binding site is located within the central inner cavity of the channel's pore, accessible from the cytoplasmic side.[3][7][8]
The kinetics of the block are characterized by a slow onset and an extremely slow rate of recovery.[5] This "trapping" phenomenon occurs because once terfenadine is bound within the pore, the channel's activation gate can close behind it, sequestering the drug molecule.[5] The block is therefore use-dependent, as more channel openings lead to a greater degree of inhibition.[9]
Key Amino Acid Residues in the Binding Site
Site-directed mutagenesis studies, particularly alanine-scanning mutagenesis, have been instrumental in identifying the specific amino acid residues that form the terfenadine binding pocket.[7] The interaction is not mediated by a single high-affinity contact but rather by a constellation of residues.
The critical residues for high-affinity terfenadine binding are:
-
Pore Helix (P-helix): Threonine 623 (T623) and Serine 624 (S624). These polar residues are located at the base of the pore helix.[5][7][10]
-
S6 Transmembrane Domain: Tyrosine 652 (Y652) and Phenylalanine 656 (F656). These aromatic residues are key interaction points for a wide variety of hERG-blocking drugs.[5][7][8][10]
Mutation of any of these four residues to alanine significantly reduces the channel's sensitivity to terfenadine.[5][7] Interestingly, other residues known to be important for the binding of different classes of hERG blockers, such as V625, G648, and V659, do not significantly affect terfenadine blockade, highlighting the unique binding mode of this compound.[7][10]
Caption: Terfenadine binds within the hERG central pore, interacting with key residues.
Quantitative Data on Terfenadine-hERG Interaction
The potency of terfenadine's block on hERG channels has been quantified across numerous studies using various experimental systems. This data is crucial for risk assessment in drug development.
Table 1: Potency of Terfenadine and its Metabolite on hERG Channels
| Compound | Parameter | Value | Cell System | Conditions | Reference |
|---|---|---|---|---|---|
| Terfenadine | IC₅₀ | 56 - 350 nM | Multiple | N/A | [7] |
| IC₅₀ | 204 nM | N/A | Open-channel block | [6] | |
| Kd | 350 nM | Xenopus oocytes | 2 mM [K⁺]ₑ | [3][4] | |
| IC₅₀ | 350 nM | Xenopus oocytes | 2 mM [K⁺]ₑ | [7] | |
| IC₅₀ | 2.8 µM | Xenopus oocytes | 96 mM [K⁺]ₑ | [7] |
| Fexofenadine | IC₅₀ | 65 µM | N/A | N/A |[7] |
IC₅₀: Half-maximal inhibitory concentration; Kd: Dissociation constant; [K⁺]ₑ: External potassium concentration.
The data clearly indicates that terfenadine is a potent hERG blocker in the nanomolar range. The significant drop in potency for its major metabolite, fexofenadine, explains why fexofenadine is a much safer alternative and does not cause QT prolongation.[4][7] Furthermore, the sensitivity of the block to external potassium concentration is a known characteristic of many hERG inhibitors.[7]
Table 2: Effect of Alanine Mutagenesis on Terfenadine Blockade
| Mutant | Domain | % Current after 3.5 µM Terfenadine (Normalized) | Interpretation | Reference |
|---|---|---|---|---|
| Wild-Type (WT) | - | ~20% | Potent Blockade | [5] |
| T623A | Pore Helix | Significantly > 20% | Reduced Sensitivity | [5][7] |
| S624A | Pore Helix | ~50% | Reduced Sensitivity | [5] |
| Y652A | S6 Domain | ~65% | Reduced Sensitivity | [5] |
| F656A | S6 Domain | Significantly > 20% | Reduced Sensitivity | [5][7] |
| V625A | Pore Helix | No significant change from WT | Not a key residue for terfenadine | [5][7] |
| G648A | S6 Domain | No significant change from WT | Not a key residue for terfenadine |[5][7] |
Key Experimental Protocols
The mechanism of terfenadine's hERG blockade has been elucidated through several key experimental techniques.
Electrophysiology: Whole-Cell Patch Clamp
This is the gold-standard method for studying ion channel function and pharmacology. It provides direct measurement of the ionic current flowing through channels in a single cell.
Methodology:
-
Cell Culture: A stable cell line (e.g., HEK293 or CHO) expressing the hERG channel is cultured on coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on a microscope and perfused with an external physiological solution.
-
Pipette & Seal: A glass micropipette filled with an internal solution is precisely positioned onto a single cell. Gentle suction is applied to form a high-resistance "gigaseal" (≥1 GΩ) between the pipette tip and the cell membrane.[11]
-
Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane patch under the pipette, allowing electrical access to the entire cell interior.
-
Voltage Protocol: A specific voltage-clamp protocol is applied. For hERG, this typically involves a depolarizing step from a holding potential of -80 mV to a positive potential (e.g., +40 mV) to open the channels, followed by a repolarizing step (e.g., to -50 mV) to measure the characteristic "tail current" as channels recover from inactivation and deactivate.[11][12]
-
Compound Application: After establishing a stable baseline current, terfenadine is perfused into the chamber at increasing concentrations.
-
Data Analysis: The reduction in the peak tail current amplitude is measured to determine the percentage of block at each concentration, from which an IC₅₀ value is calculated by fitting the data to the Hill equation.[11]
Caption: Workflow for a whole-cell patch-clamp experiment to determine hERG IC50.
Site-Directed Mutagenesis
This technique is used to pinpoint the amino acid residues that are critical for drug binding. By changing a specific residue and observing a change in drug potency, one can infer its importance.
Methodology:
-
Template DNA: A plasmid containing the wild-type hERG cDNA is used as a template.
-
Primer Design: Primers are designed that contain the desired mutation (e.g., changing a tyrosine codon to an alanine codon).
-
PCR Mutagenesis: A polymerase chain reaction (PCR) is performed to create copies of the plasmid that incorporate the mutation.
-
Template Removal: The original, non-mutated template DNA is digested using a specific enzyme (e.g., DpnI).
-
Transformation & Sequencing: The mutated plasmids are transformed into bacteria for amplification, and the DNA is then sequenced to confirm the desired mutation is present and that no other mutations were introduced.
-
Expression & Assay: The confirmed mutant plasmid is then expressed in a suitable system (Xenopus oocytes or HEK293 cells), and the effect of terfenadine is tested using electrophysiology as described above.[1][5]
Caption: Logical workflow of a site-directed mutagenesis study for binding site mapping.
High-Throughput Screening: Thallium Flux Assay
For screening large numbers of compounds, automated, higher-throughput methods are necessary. The thallium flux assay is a common fluorescence-based alternative to electrophysiology.
Methodology:
-
Cell Plating: hERG-expressing cells are plated in multi-well plates (e.g., 384-well).
-
Dye Loading: Cells are incubated with a fluorescent dye that is sensitive to thallium (Tl⁺). Tl⁺ can pass through open hERG channels and serves as a surrogate for K⁺.[13]
-
Compound Incubation: Test compounds (like terfenadine) are added to the wells and incubated.
-
Stimulation & Reading: A stimulation buffer containing Tl⁺ and a high concentration of K⁺ (to drive the membrane potential to a level that opens hERG channels) is added. A kinetic plate reader measures the increase in fluorescence over time as Tl⁺ enters the cells through open hERG channels.[13]
-
Data Analysis: hERG blockers like terfenadine will prevent the influx of Tl⁺, resulting in a lower fluorescence signal. The degree of inhibition is used to determine compound potency.
Conclusion
The mechanism of action of terfenadine on hERG channels is a well-defined example of direct, high-affinity, open-channel block. Its binding to a specific pocket within the channel's inner cavity, defined by residues T623, S624, Y652, and F656, leads to potent inhibition of the IKr current, thereby delaying cardiac repolarization and creating a substrate for lethal arrhythmias. The elucidation of this mechanism has been a cornerstone of modern safety pharmacology, emphasizing the absolute requirement for hERG screening in preclinical drug development and guiding the design of safer medicines, such as fexofenadine, that are devoid of this dangerous off-target effect.
References
- 1. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride [jstage.jst.go.jp]
- 2. Mechanism of terfenadine block of ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. HERG, a primary human ventricular target of the nonsedating antihistamine terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular determinants of hERG channel block by terfenadine and cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
